(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid

Description

Systematic IUPAC Name and Structural Representation

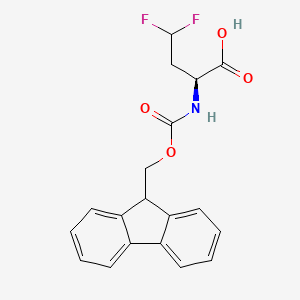

The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid. This nomenclature explicitly indicates the stereochemical configuration at the second carbon atom through the (2S) designation, while systematically describing the structural components including the fluorenylmethoxycarbonyl protecting group and the difluorinated terminal carbon. The compound exists as a single enantiomer with defined absolute stereochemistry, distinguishing it from racemic mixtures that contain both enantiomeric forms.

The structural representation reveals a four-carbon backbone with the amino acid functionality protected by the bulky fluorenylmethoxycarbonyl group attached to the amino nitrogen. The carboxylic acid functionality remains unprotected, maintaining the compound's amphoteric character typical of amino acid derivatives. The distinctive feature of this molecule lies in the difluorinated gamma carbon, where two fluorine atoms replace hydrogen atoms on the terminal carbon of the butanoic acid chain. This substitution pattern creates a unique electronic environment that influences both the compound's chemical reactivity and biological properties.

Alternative systematic names found in chemical databases include 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoic acid and various related nomenclature variations that emphasize different structural aspects. The consistent identification across multiple chemical databases confirms the structural integrity and proper systematic naming conventions for this specialized amino acid derivative.

| Structural Component | Chemical Description | Molecular Contribution |

|---|---|---|

| 9H-Fluoren-9-yl group | Polycyclic aromatic protecting group | C₁₃H₉ |

| Methoxycarbonyl linker | Carbamate functionality | C₂H₂O₂ |

| Amino acid backbone | Alpha-amino acid core | C₄H₄NO₂ |

| Difluoromethyl group | Terminal difluorinated carbon | CF₂H |

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service registry number for (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid is 467442-21-3. This unique identifier serves as the definitive chemical registry designation that distinguishes this specific enantiomer from its racemic mixture and other stereoisomeric forms. The registry number provides unambiguous identification across international chemical databases and regulatory systems, ensuring precise chemical communication and documentation.

The molecular formula C₁₉H₁₇F₂NO₄ represents the complete atomic composition of the compound. This formula indicates the presence of nineteen carbon atoms, seventeen hydrogen atoms, two fluorine atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 361.3 grams per mole. The molecular formula reflects the complex structure incorporating the large fluorenyl protecting group, the amino acid backbone, and the distinctive difluorinated side chain modification.

Computational analysis through chemical database systems provides additional molecular descriptors including the International Chemical Identifier and Simplified Molecular Input Line Entry System representations. The International Chemical Identifier string for this compound is InChI=1S/C19H17F2NO4/c20-17(21)9-16(18(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,25)(H,23,24)/t16-/m0/s1, which encodes the complete structural information including stereochemical configuration.

Stereochemical Configuration Analysis

The stereochemical configuration of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid follows the Cahn-Ingold-Prelog priority rules for absolute configuration assignment. The (S) designation at the second carbon indicates that when the four substituents attached to this chiral center are arranged according to atomic number priority, the sequence from highest to lowest priority traces a counterclockwise path when viewed with the lowest priority group oriented away from the observer.

Application of the Cahn-Ingold-Prelog sequence rules to this compound requires systematic priority assignment based on atomic numbers of directly attached atoms. The nitrogen atom of the amino group receives highest priority due to its atomic number of seven, followed by the carbon atom of the carboxyl group with atomic number six. The carbon atom of the difluorinated side chain also has atomic number six, necessitating examination of the next sphere of atoms to break the tie. The difluorinated carbon bears two fluorine atoms with atomic number nine, which outrank the oxygen atoms attached to the carboxyl carbon, making the side chain carbon the second highest priority.

This stereochemical analysis reveals that (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid corresponds to the L-configuration in the Fischer projection convention commonly used for amino acids. The relationship between absolute (R/S) and relative (D/L) configurations in amino acids follows predictable patterns, where most L-amino acids exhibit S-configuration, although exceptions exist when side chain priority exceeds that of the carboxyl group.

The presence of the 9H-fluoren-9-ylmethoxycarbonyl protecting group does not alter the fundamental stereochemical configuration at the alpha carbon, as this modification occurs at the amino nitrogen rather than directly at the chiral center. However, the bulky protecting group significantly influences the three-dimensional shape and molecular interactions of the compound, affecting its physical and chemical properties while preserving the inherent chirality of the amino acid backbone.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO4/c20-17(21)9-16(18(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIZPDXXYIFMQC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201145168 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467442-21-3 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467442-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Fmoc-Protected Amino Acid Intermediate

- Starting Materials: The synthesis often begins with the amino acid precursor (e.g., levodopa or related amino acid analogs) which is reacted with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu).

- Reaction Conditions: The amino acid is mixed with sodium bicarbonate in a molar ratio ranging from 1:1 to 1:6 in aqueous medium, followed by the addition of acetone as a co-solvent. Fmoc-OSu is added in a molar ratio of approximately 0.8 to 1.3 relative to the amino acid.

- Procedure: The mixture is stirred overnight at ambient temperature to ensure complete reaction. After completion, acetone is removed by evaporation, and the reaction mixture is extracted with ethyl acetate. The aqueous phase is acidified to pH ~2-3 to facilitate extraction of the product into the organic layer.

- Purification: The organic layer is washed, dried over anhydrous sodium sulfate, concentrated, and the product is crystallized using sherwood oil or ethyl acetate to yield the Fmoc-protected amino acid intermediate.

Representative Reaction Parameters and Outcomes

| Step | Reagents & Conditions | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Levodopa + Fmoc-OSu (1:0.8-1.3 molar ratio) | Water/Acetone | None | Overnight | ~75 | >95 | pH adjusted, extraction with EtOAc |

| 2 | Fmoc-protected intermediate + 2,2-dimethoxypropane (1:1-20) | THF | Pyridinium p-toluenesulfonate (0.1-0.5 eq) | 0.5-50 | 70-75 | >97 | Reflux, multiple washes with FeCl3 |

Notes on Reaction Optimization and Scale-Up

- Catalyst Selection: Pyridinium p-toluenesulfonate is preferred due to its mild acidity, promoting acetal formation without side reactions.

- Solvent Choice: THF is favored for its ability to dissolve both reactants and facilitate reflux conditions.

- Purification: Multiple washes with ferric chloride solution effectively remove colored impurities and residual catalyst.

- Crystallization: Use of sherwood oil or ethyl acetate for crystallization enhances product purity and facilitates isolation.

- Reaction Monitoring: TLC or HPLC is recommended to monitor reaction progress and endpoint.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | Levodopa or related amino acid |

| Protecting Group Introduction | Reaction with Fmoc-OSu in aqueous acetone, pH controlled |

| Difluoro Group Introduction | Reaction with 2,2-dimethoxypropane in THF, catalyzed by pyridinium p-toluenesulfonate |

| Reaction Temperature | Room temperature for Fmoc protection; reflux for difluoro group introduction |

| Reaction Time | Overnight for Fmoc step; 0.5–50 hours for difluoro step |

| Work-up | Extraction, acidification, multiple washes with ferric chloride and brine, drying |

| Purification | Crystallization from sherwood oil or ethyl acetate |

| Yield | Approximately 70-75% |

| Purity | >97% |

Research Findings and Industrial Relevance

- The described method improves on prior art by simplifying steps and reducing operational difficulties.

- The use of mild catalysts and solvents enhances safety and environmental compatibility.

- The final compound, with its fluorinated butyric acid moiety and Fmoc protection, is critical for peptide synthesis, enabling selective coupling and deprotection steps.

- The method is scalable and reproducible, suitable for pharmaceutical intermediate production.

This comprehensive preparation method is supported by patent literature and chemical supplier data, reflecting current best practices in synthetic organic chemistry for fluorinated amino acid derivatives. The compound's role in peptide synthesis and drug development underscores the importance of efficient and high-purity preparation protocols.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy :

Fmoc (Fluorenylmethyloxycarbonyl) is widely used as a protecting group for amino acids in solid-phase peptide synthesis (SPPS). The application of Fmoc-DFB in SPPS allows for the selective protection of amino groups during peptide assembly.

Advantages :

- Stability : The fluorenyl group provides enhanced stability against acidic conditions.

- Ease of Removal : The Fmoc group can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides without degradation.

Drug Development

Therapeutic Potential :

Research indicates that Fmoc-DFB may exhibit biological activity relevant to drug development. Its structural features allow it to interact with various biological targets, potentially influencing enzyme activity and receptor modulation.

Case Studies :

- Enzyme Inhibition Studies : Fmoc-DFB has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. These studies suggest that modifications to the fluorenyl group can enhance inhibitory potency.

- Receptor Interaction Studies : Preliminary investigations have indicated that Fmoc-DFB can modulate receptor activity, which may lead to therapeutic applications in treating conditions such as cancer or inflammatory diseases.

Material Science Applications

The unique structural characteristics of Fmoc-DFB also make it a candidate for applications in material science. Its ability to form stable polymers through peptide coupling reactions opens avenues for developing new materials with specific mechanical properties.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(9H-Fluoren-9-ylmethoxycarbonyl)glycine | Lacks fluorine substitution | Lower bioactivity |

| (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)butanedioic acid | Contains a butanedioic acid moiety | Different biological profile |

| (3R,5R)-7-(fluorenylmethoxycarbonylamino)heptanoic acid | Longer aliphatic chain | Variability in pharmacokinetics |

Mechanism of Action

The mechanism of action of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions. The fluorine atoms in the compound enhance its stability and bioavailability by increasing its resistance to metabolic degradation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Molecular Properties of Fmoc-Protected Amino Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (S)-2-(Fmoc-amino)-4,4-difluoro-butyric acid | 467442-21-3 | C₁₉H₁₇F₂NO₄ | 361.34 | C4 difluoro |

| Dde-Lys(Fmoc)-OH | N/A | C₂₈H₃₃N₃O₆ | 507.58 | Lysine side chain with Dde/Fmoc |

| 2-[4-(Fmoc-piperazin-1-yl)]acetic acid | 180576-05-0 | C₂₁H₂₁N₃O₃ | 363.41 | Piperazine ring |

| (S)-2-(Fmoc-amino)-4-methoxy-4-oxobutanoic acid | N/A | C₂₀H₁₉NO₆ | 369.37 | C4 methoxy-oxo group |

| (R)-2-(Fmoc-amino)-3-cyclopentylpropanoic acid | 1262802-59-4 | C₂₂H₂₅NO₄ | 367.44 | Cyclopentyl side chain |

Key Observations:

- Fluorination Effects: The C4 difluoro substitution in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like (R)-2-(Fmoc-amino)-3-cyclopentylpropanoic acid . This enhances resistance to enzymatic degradation in biological applications.

- Side Chain Diversity : Compounds like Dde-Lys(Fmoc)-OH incorporate dual protection (Dde and Fmoc), enabling selective deprotection for complex peptide architectures . In contrast, the target compound’s simplicity suits straightforward peptide elongation.

Biological Activity

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid is a chiral compound recognized for its unique structure and potential in various biological applications. This article delves into its biological activity, synthesis, and applications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in peptide synthesis. The presence of fluorine atoms enhances its biological properties, making it a subject of interest in drug development and biochemical research.

Chemical Formula : C₁₃H₁₄F₂N₁O₃

Molecular Weight : 273.25 g/mol

CAS Number : [not provided in the search results]

Biological Activity

Biological activity refers to the effects that compounds exert on living organisms. For (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid, several biological activities have been identified:

- Peptide Synthesis : The compound acts as a protected amino acid, facilitating the synthesis of peptides by allowing selective reactions without affecting other functional groups .

- Drug Development : Its structural characteristics make it a candidate for developing new pharmaceuticals, particularly those targeting specific biological pathways .

- Biochemical Research : It is utilized to study protein interactions and functions, providing insights into cellular mechanisms and potential therapeutic targets .

The mechanisms through which (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid exerts its effects include:

- Interaction with Biological Macromolecules : Studies show that this compound can interact with proteins and nucleic acids, influencing various biochemical pathways .

- Fluorine Chemistry Applications : The incorporation of fluorine into the structure allows for exploration in medicinal chemistry, particularly in enhancing the pharmacokinetic properties of drug candidates .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Applications

The applications of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid extend across various fields:

- Peptide Synthesis : Its role as a protecting group enhances the efficiency and selectivity of peptide synthesis processes.

- Drug Development : The compound is crucial in designing new pharmaceuticals by optimizing drug candidate properties through structural modifications.

- Biochemical Research : It serves as a model compound for studying amino acid functionality and interactions within biological systems.

- Material Science : The compound is also explored for developing advanced materials requiring specific functional groups for enhanced performance .

Q & A

Q. What is the role of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid in peptide synthesis?

The compound is primarily used as a protecting group in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) moiety shields the amino group during coupling reactions, enabling selective deprotection under mild basic conditions (e.g., piperidine). The difluoro-butyric acid backbone enhances steric and electronic properties, improving stability during iterative synthesis steps .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from light and moisture .

- Handling : Use PPE (gloves, lab coat, goggles), avoid dust generation, and work in a fume hood with local exhaust ventilation. In case of skin contact, wash immediately with soap and water .

Q. What safety hazards are associated with this compound?

Limited toxicological data are available, but safety sheets indicate risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). No carcinogenic or mutagenic effects are reported, but treat it as a potential health hazard due to incomplete chronic toxicity data .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in Fmoc-based peptide coupling?

Yield optimization requires:

- Solvent selection : Use dichloromethane (DCM) or dimethylformamide (DMF) for improved solubility .

- Coupling agents : Employ HOBt/DIC or OxymaPure/DIEA systems to reduce racemization .

- Temperature control : Maintain 0–4°C during activation to minimize side reactions .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or DCM | Maximizes solubility |

| Coupling agent | HOBt/DIEA | Reduces racemization |

| Reaction temperature | 0–4°C | Prevents degradation |

Q. What analytical methods are critical for characterizing this compound?

- Purity : Reverse-phase HPLC with UV detection (λ = 265–280 nm for Fmoc absorption) .

- Structural confirmation : H/C NMR to verify Fmoc and difluoro-butyric acid moieties; HRMS for molecular weight validation .

- Stability : TGA/DSC to assess decomposition under thermal stress (e.g., >200°C) .

Q. How should researchers address gaps in toxicological and ecological data for risk assessment?

- Precautionary measures : Assume acute toxicity (Category 4, H302) and implement ALARA (As Low As Reasonably Achievable) exposure protocols .

- Ecological mitigation : Avoid aqueous discharge; use carbon filtration for waste and consult institutional guidelines for disposal .

- Contradiction resolution : Cross-reference with structurally similar Fmoc-amino acids (e.g., Fmoc-L-alanine) for extrapolation .

Q. What are the stability challenges of this compound under acidic/basic conditions?

The Fmoc group is labile under basic conditions (e.g., piperidine) but stable in mildly acidic environments. The difluoro-butyric acid moiety may undergo β-elimination under strong bases. Avoid:

- Incompatible materials : Strong oxidizing agents (e.g., peroxides) and reducing agents (e.g., NaBH) .

- Hazardous decomposition : Thermal degradation produces CO, NO, and fluorinated byproducts; monitor via FT-IR or GC-MS .

Data Contradiction Analysis

Conflicting reports exist on ecotoxicological persistence . While some SDS claim "no data available" , analogous Fmoc compounds show moderate bioaccumulation potential (logP ~3.5). Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.